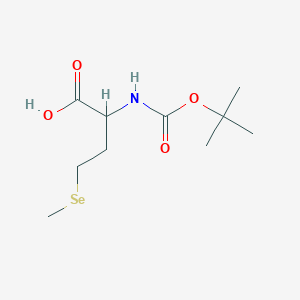

Boc-DL-selenomethionine

Übersicht

Beschreibung

Boc-DL-selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of DL-selenomethionine. This modification enhances the stability and solubility of the compound, making it useful in various biochemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-selenomethionine typically involves the protection of the amino group of DL-selenomethionine with a Boc group. This can be achieved through the reaction of DL-selenomethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Oxidation and Reduction Pathways

The selenium atom in Boc-DL-selenomethionine undergoes redox transformations under mild conditions:

Mechanistic Insight :

-

Oxidation of selenomethionine in aqueous solutions produces superoxide radicals (), as confirmed by hypersensitivity of Δsod1 mutants to selenomethionine toxicity .

-

Reduction with TCEP facilitates cleavage of benzyl-selenonium adducts in cytosolic mimics (7.5 mM glutathione) .

Substitution Reactions

The Boc group and selenium center enable selective substitutions:

Boc Deprotection

| Reagent | Conditions | Product |

|---|---|---|

| TFA | Acidic (pH < 3), RT | Free DL-selenomethionine |

Methylation

Industrial synthesis involves dimethyl carbonate as a methylating agent under alkaline conditions (K₂CO₃, 25–40°C) . This avoids toxic reagents like iodomethane.

Benzylation and Bioconjugation

This compound reacts with benzyl bromides to form stable selenonium adducts for protein labeling :

| Parameter | Details |

|---|---|

| pH Range | pH 2–7.4 (pH-independent kinetics) |

| Optimal Linker | 4-Bromomethylphenylacetic acid (BrMePAA) with |

| Chemoselectivity | 1.5–2.75 log faster than cysteine at pH 5–6 |

Key Applications :

-

Dual labeling of proteins (e.g., SpA and MBP) with maleimide and benzyl bromide tags .

-

Site-specific modifications in methionine auxotroph-expressed proteins (e.g., maltose-binding protein) .

Stability and Degradation

Selenonium conjugates exhibit tunable stability:

| Condition | Half-Life | Notes |

|---|---|---|

| Plasma (pH 7.4) | 43 days (benzyl-selenonium) | >90% stability after 3 days |

| Cytosol (7.5 mM GSH) | 2–12 hours | Electron-withdrawing groups accelerate degradation |

Degradation Pathways :

-

Glutathione-mediated nucleophilic attack at the benzylic carbon.

-

Photochemical cleavage (254 nm UV) or TCEP-induced reduction for traceless release .

pH Effects and Chemoselectivity

-

Benzylation : Rate constants remain unchanged across pH 2–7.4 due to the non-protonatable selenoether .

-

Cysteine Competition : At pH 5, selenomethionine reacts 2.75× faster than cysteine, enabling selective labeling .

Table 1: Hammett Correlation for Benzylation Rates

| Substituent (X) | σ (Hammett) | |

|---|---|---|

| -NO₂ | +1.27 | -1.2 |

| -H | 0 | 0 |

| -CH₃ | -0.17 | +0.3 |

| -OCH₃ | -0.27 | +0.6 |

Table 2: Stability of Selenonium Adducts

| Adduct | Plasma Stability (t₁/₂) | Cytosol Stability (t₁/₂) |

|---|---|---|

| Benzyl | 43 days | 12 hours |

| 4-NO₂-Benzyl | 24 days | 2 hours |

Wissenschaftliche Forschungsanwendungen

Boc-DL-selenomethionine has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.

Biology: Incorporated into proteins for structural studies using X-ray crystallography.

Medicine: Investigated for its potential antioxidant properties and therapeutic applications.

Industry: Used in the production of selenium-enriched supplements and pharmaceuticals .

Wirkmechanismus

The mechanism of action of Boc-DL-selenomethionine is primarily related to its selenium content. Selenium is known for its antioxidant properties, which help in depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione, a key endogenous antioxidant. The compound’s effects are mediated through its incorporation into proteins and enzymes, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Selenomethionine: The parent compound without the Boc protecting group.

Selenocysteine: Another selenium-containing amino acid with distinct biochemical properties.

Methylselenocysteine: A derivative of selenocysteine with a methyl group attached to the selenium atom .

Uniqueness: Boc-DL-selenomethionine is unique due to the presence of the Boc protecting group, which enhances its stability and solubility. This makes it particularly useful in synthetic and industrial applications where stability is crucial. Additionally, the Boc group can be selectively removed under mild conditions, allowing for the controlled release of DL-selenomethionine .

Biologische Aktivität

Boc-DL-selenomethionine is a derivative of selenomethionine, an amino acid that incorporates selenium into its structure. The presence of a tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it suitable for various biochemical and pharmaceutical applications. This compound has garnered attention for its biological activities, particularly its antioxidant properties and its role in cellular metabolism.

Target and Mode of Action

This compound primarily targets reactive oxygen species (ROS) , acting as an antioxidant by depleting these harmful molecules and facilitating the formation and recycling of glutathione, another critical antioxidant in the body. This activity is essential for reducing oxidative stress, which is implicated in various diseases and cellular damage.

Biochemical Pathways

The compound participates in the selenomethionine cycle (SeMTC) , a vital pathway for selenium metabolism. This cycle is crucial for maintaining selenium homeostasis and supporting various physiological functions.

Pharmacokinetics

This compound is absorbed more readily in its organic form compared to inorganic selenium sources, enhancing its bioavailability and efficacy in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activities. For instance, studies have shown that it can alleviate oxidative stress induced by environmental toxins such as Zearalenone in porcine intestinal epithelial cells .

Case Study: Effects on Ion Secretion

A study evaluated the effects of selenomethionine on ion secretion across isolated rat jejunum and colon tissues. The results demonstrated that preincubation with selenomethionine reduced electrogenic ion secretion significantly compared to controls, indicating its potential influence on intestinal health .

| Treatment | ΔI sc Jejunum | ΔI sc Colon |

|---|---|---|

| FSK only (10 µM) | 79 | 225 |

| Preincubation with SeMet (10 µM) + FSK | 64 | 164 |

| Preincubation with SeMet (100 µM) + FSK | 38 | 168 |

| FSK + SeMet (10 µM) at plateau | 44 | 183 |

| FSK (BL) + SeMet (100 µM) at plateau | 15 | 134 |

Cellular Effects

This compound has been shown to impact various cell types positively. Its antioxidant properties help protect cells from oxidative damage, which can lead to improved cellular function and reduced disease risk.

Temporal Effects

The effects of this compound may vary over time in laboratory settings, influencing its stability and long-term impacts on cellular functions. This variability suggests that careful consideration is needed when designing experiments involving this compound.

Applications in Research and Medicine

This compound has diverse applications across several fields:

- Chemistry : It serves as a precursor for synthesizing selenium-containing compounds.

- Biology : The compound is utilized in structural studies through incorporation into proteins for X-ray crystallography.

- Medicine : Its potential therapeutic applications are being investigated, particularly concerning its antioxidant properties.

- Industry : It is used in producing selenium-enriched supplements and pharmaceuticals .

Comparison with Related Compounds

This compound can be compared with other selenium-containing compounds:

| Compound | Key Characteristics |

|---|---|

| Selenomethionine | Parent compound without the Boc protecting group |

| Selenocysteine | Another selenium-containing amino acid with distinct properties |

| Methylselenocysteine | A derivative of selenocysteine with a methyl group attached |

The unique presence of the Boc protecting group in this compound enhances its stability and solubility compared to these related compounds, making it particularly useful in synthetic applications.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDWZRHRGRTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.